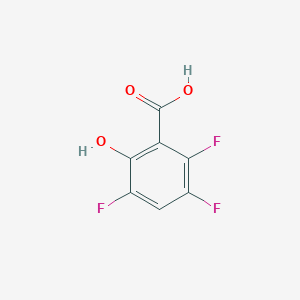

2-Hydroxy-3,5,6-trifluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3O3 |

|---|---|

Molecular Weight |

192.09 g/mol |

IUPAC Name |

2,3,5-trifluoro-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3F3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13) |

InChI Key |

JQMMRIICRFAQRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Development for 2 Hydroxy 3,5,6 Trifluorobenzoic Acid and Its Structural Analogues

Direct Synthetic Routes to 2-Hydroxy-3,5,6-trifluorobenzoic Acid

The synthesis of this compound can be approached through strategic chemical manipulations that often involve the use of protecting groups to ensure regioselectivity and high yields. One such advanced method involves the formation and subsequent alkylation of a benzodioxinone derivative.

Fluoride-Mediated Alkylation Strategies for Hydroxyfluorobenzoic Acids

Fluoride-mediated alkylation provides a robust method for the synthesis of hydroxyfluorobenzoic acid derivatives. This strategy often employs a protected form of the target molecule to selectively alkylate the hydroxyl group before deprotection to yield the final product.

A key intermediate in this synthetic approach is 5,6,8-trifluoro-7-hydroxy-2-methyl-benzo[d] guidechem.comchemicalbook.comdioxin-4-one. This compound serves as a protected version of this compound, with the carboxyl and hydroxyl groups masked within the dioxinone ring structure. The synthesis of similar benzodioxinone structures can be achieved through the reaction of salicylic (B10762653) acid derivatives with acetylenic esters, mediated by catalysts such as copper(I) iodide in a basic medium. nih.govrsc.org

The alkylation of the phenolic hydroxyl group at the 7-position is typically carried out under basic conditions. A suitable base, such as potassium carbonate, is used to deprotonate the hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as a bromoalkane, in a nucleophilic substitution reaction to form an ether linkage.

Table 1: General Reaction Conditions for Alkylation

| Parameter | Condition | Purpose |

| Precursor | 5,6,8-trifluoro-7-hydroxy-2-methyl-benzo[d] guidechem.comchemicalbook.comdioxin-4-one | Protected form of the target acid |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of the phenolic hydroxyl group |

| Alkylating Agent | Bromoalkane (R-Br) | Provides the alkyl group for ether formation |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the reaction |

| Temperature | Reflux | To ensure sufficient reaction kinetics |

This interactive table summarizes the typical conditions for the alkylation of the benzodioxinone intermediate.

The versatility of this synthetic route is demonstrated by the use of a wide array of structurally diverse bromoalkanes as alkylating agents. This allows for the introduction of various alkyl chains onto the phenolic oxygen, leading to a library of derivatives. The choice of bromoalkane directly influences the properties of the final product. Both simple and functionalized alkyl groups can be introduced using this method. researchgate.net

Table 2: Examples of Bromoalkanes for Alkylation

| Bromoalkane | Alkyl Group Introduced |

| 1-Bromobutane | n-Butyl |

| Benzyl Bromide | Benzyl |

| Allyl Bromide | Allyl |

| 1-Bromohexane | n-Hexyl |

| 1-Bromo-2-methoxyethane | 2-Methoxyethyl |

This interactive table showcases a variety of bromoalkanes that can be utilized in the synthesis.

To enhance the efficiency of synthesizing a diverse library of compounds, polymer-assisted solution-phase synthesis can be employed. nih.govijpsr.com This high-throughput technique utilizes polymer-supported reagents and scavengers to simplify the reaction and purification process. spirochem.comuniroma1.it For instance, a polymer-bound base can be used for the deprotonation step, and a polymer-bound scavenger can be used to remove excess alkylating agent.

The key advantages of this approach include:

Simplified Purification: Excess reagents and by-products are removed by simple filtration. acs.org

High Throughput: Enables the rapid, parallel synthesis of many compounds in formats like 96-well plates. spirochem.com

Automation: The process is amenable to automation, further accelerating the drug discovery and material science research process. nih.gov

This methodology allows for the efficient generation of a large library of 2-alkoxy-3,5,6-trifluorobenzoic acid derivatives from the common benzodioxinone intermediate. nih.gov

Following the alkylation and subsequent deprotection of the benzodioxinone ring to reveal the carboxylic acid, purification is critical. Ion-exchange chromatography is an effective technique for this purpose. Anion-exchange resins can be used to capture the negatively charged carboxylate of the final product. The resin is washed to remove neutral impurities, and the desired acid is then eluted by changing the pH or using a high-concentration salt solution. This method is particularly effective for removing inorganic salts and other ionic impurities, resulting in a product of high purity. Cation-exchange resins can also be used in the work-up phase to remove cationic reagents or by-products. nih.gov

Strategies for Related Hydroxytrifluorobenzoic Acid Isomers and Intermediates

The synthesis of specific isomers of hydroxytrifluorobenzoic acid requires distinct strategic routes. A notable example is the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.

A documented method for producing this isomer starts with an N-alkyl or N-aryl tetrafluorophthalimide (B2386555). google.com The process involves the following key steps:

Base-Mediated Ring Opening and Rearrangement: The starting tetrafluorophthalimide is reacted with an aqueous solution of an alkali metal base, such as potassium hydroxide (B78521), and heated. This induces a reaction that produces a mixture of two key intermediates: the salt of a 4-hydroxy-3,5,6-trifluorophthalamic acid and the salt of a 3-hydroxy-2,4,5-trifluorobenzamide. google.com

Neutralization: The solution is then neutralized with an acid, causing the two intermediate compounds to precipitate out of the solution.

Acid Hydrolysis and Decarboxylation: The isolated precipitate is then treated with a strong mineral acid and heated. This final step hydrolyzes the amide and phthalamic acid functionalities and induces decarboxylation, yielding the final product, 3-Hydroxy-2,4,5-trifluorobenzoic acid, which can be recovered by extraction. google.com

This method highlights how different starting materials and reaction pathways can be employed to achieve regioselective synthesis of specific hydroxytrifluorobenzoic acid isomers. guidechem.comchemicalbook.com

Hydrolysis and Decarboxylation of Tetrafluorophthalimide Derivatives

A prominent synthetic route to hydroxylated trifluorobenzoic acids involves the hydrolysis and subsequent decarboxylation of tetrafluorophthalimide derivatives. This method leverages the reactivity of the phthalimide (B116566) ring system to introduce a hydroxyl group and then selectively remove a carboxyl group to afford the target benzoic acid.

Alkaline Hydrolysis Mechanisms and Intermediate Formation

The synthesis of compounds structurally similar to this compound, such as its isomer 3-hydroxy-2,4,5-trifluorobenzoic acid, can be initiated from an N-substituted tetrafluorophthalimide. google.com The process commences with an alkaline hydrolysis step. When an aqueous solution of an alkali metal base, such as sodium hydroxide or potassium hydroxide, is heated with a tetrafluorophthalimide, a nucleophilic attack by the hydroxide ion on one of the carbonyl carbons of the phthalimide ring occurs. google.com

This initial attack leads to the opening of the five-membered imide ring, resulting in the formation of a phthalamic acid salt. Concurrently, a competing reaction can occur where the hydroxide ion displaces a fluorine atom from the aromatic ring, followed by ring opening. This complex reaction mixture typically yields two key intermediates: 4-Hydroxy-3,5,6-trifluorophthalamic Acid and 3-Hydroxy-2,4,5-trifluorobenzamide , which exist as their respective salts under the alkaline conditions. google.com The formation of these specific intermediates is dictated by the substitution pattern of the starting tetrafluorophthalimide.

The proposed mechanism involves the initial formation of a tetrahedral intermediate at the carbonyl carbon, which then collapses to break the carbon-nitrogen bond of the imide ring. The subsequent or concurrent nucleophilic aromatic substitution of a fluorine atom by a hydroxide ion is facilitated by the electron-withdrawing nature of the remaining fluorine atoms and the carbonyl groups.

Acid-Mediated Decarboxylation Pathways

Following the alkaline hydrolysis, the reaction mixture containing the salts of the intermediate phthalamic acid and benzamide (B126) is subjected to acidification with a mineral acid. google.com This neutralization step protonates the carboxylate and amide functionalities. Subsequent heating in the presence of a strong mineral acid initiates the decarboxylation process.

The decarboxylation of the phthalamic acid intermediate is believed to proceed through a protonated carboxylic acid, which can then lose carbon dioxide. The presence of the ortho-hydroxyl group can influence the rate and mechanism of this step. Theoretical studies on the decarboxylation of ortho-hydroxy benzoic acids suggest that acid catalysis significantly lowers the energy barrier for the removal of the carboxyl group. nih.gov The reaction is thought to proceed via the formation of a protonated cation of the carboxylic acid, which facilitates the cleavage of the carbon-carbon bond. nih.gov The benzamide intermediate also undergoes hydrolysis under these acidic conditions to yield the corresponding benzoic acid and an ammonium (B1175870) salt.

Influence of Reaction Conditions on Intermediate Conversion and Yield

The initial alkaline hydrolysis is typically conducted at elevated temperatures, ranging from room temperature up to approximately 130°C, to ensure a reasonable reaction rate. google.com The concentration of the alkali metal base is also a critical factor, with a concentration of about 15 to 25 wt% being preferable. google.com

For the subsequent acid-mediated decarboxylation, the temperature is a crucial determinant of the reaction time. The reaction is typically carried out at elevated temperatures to drive the decarboxylation to completion. google.com The concentration of the mineral acid used for both neutralization and decarboxylation also plays a significant role in the rate of the reaction.

| Reaction Step | Parameter | Typical Range | Effect on Reaction |

| Alkaline Hydrolysis | Temperature | Room Temp - 130°C | Higher temperature increases reaction rate. |

| Base Concentration | 15 - 25 wt% | Affects the rate of hydrolysis and intermediate formation. | |

| Acid-Mediated Decarboxylation | Temperature | Elevated | Higher temperature accelerates decarboxylation. |

| Acid Concentration | Sufficient for neutralization and catalysis | Influences the rate of decarboxylation. |

Comparative Analysis of Stepwise Isolation versus One-Pot Synthesis Approaches

The synthesis of hydroxylated trifluorobenzoic acids from tetrafluorophthalimide derivatives can be performed using either a stepwise approach, where the intermediates are isolated, or a one-pot synthesis.

| Approach | Advantages | Disadvantages |

| Stepwise Isolation | Potentially purer final product. | Lower overall yield due to multiple steps, longer process time. |

| One-Pot Synthesis | Higher potential yield, shorter reaction time, more cost-effective. | May result in a less pure crude product requiring more extensive purification. |

Selective Fluorination and Hydroxylation of Benzoic Acid Precursors

An alternative strategy for the synthesis of this compound involves the selective modification of a benzoic acid precursor through fluorination and hydroxylation reactions. This approach requires careful selection of reagents and reaction conditions to achieve the desired substitution pattern.

Application of Fluorinating Agents (e.g., DAST, Deoxo-Fluor)

The introduction of fluorine atoms onto an aromatic ring can be achieved using various fluorinating agents. For the conversion of hydroxyl groups to fluorine, reagents such as Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed. nih.gov These reagents are effective for the deoxofluorination of alcohols.

DAST (Diethylaminosulfur trifluoride) is a versatile fluorinating agent that can convert primary, secondary, and tertiary alcohols to their corresponding fluorides. The reaction typically proceeds via an S(_N)2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry. For tertiary alcohols, an S(_N)1 mechanism may be involved. In the context of synthesizing this compound, a potential precursor could be a di- or trihydroxybenzoic acid. The selective fluorination of specific hydroxyl groups in the presence of others and a carboxylic acid functionality would be a significant challenge, requiring careful control of stoichiometry and reaction conditions.

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is considered a milder and more thermally stable alternative to DAST. soci.orgcommonorganicchemistry.com It also effects the conversion of alcohols to alkyl fluorides. nih.gov Its application in the selective fluorination of a polyhydroxybenzoic acid precursor would face similar challenges to those of DAST regarding selectivity among multiple hydroxyl groups and the carboxylic acid. The choice between DAST and Deoxo-Fluor may depend on the specific substrate and the desired reactivity and selectivity. soci.org

Regioselective Hydroxylation under Controlled Conditions

For instance, the hydroxylation of a tetrafluorophthalimide precursor can be controlled to favor the formation of the desired 4-hydroxy intermediate. By carefully managing the reaction temperature and the stoichiometry of the base, the nucleophilic attack of the hydroxide ion can be directed to the C4 position. This regioselectivity is influenced by the electronic effects of the fluorine atoms and the phthalimide group, which activate specific positions on the aromatic ring towards nucleophilic substitution.

| Parameter | Condition | Rationale |

| Temperature | 90-95°C | Optimizes reaction rate while minimizing side reactions. |

| Base | Alkali metal hydroxide (e.g., NaOH) | Provides the hydroxide nucleophile. |

| Solvent | Water | Acts as both solvent and reactant. |

| Pressure | Atmospheric or elevated | Can influence reaction kinetics. |

Control of Stoichiometric Ratios and Inert Atmosphere Conditions

Precise control over the stoichiometric ratios of reactants is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. The molar ratio of the fluorinated substrate to the hydroxylating agent must be carefully optimized. An excess of the base can lead to multiple hydroxylations or other undesired side reactions.

Furthermore, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is often necessary. This prevents the oxidation of sensitive intermediates and reagents, which can be particularly important when dealing with electron-rich aromatic compounds that may be susceptible to oxidative degradation. The exclusion of oxygen and moisture ensures the integrity of the reaction and contributes to a higher purity of the final product.

| Condition | Importance |

| Stoichiometric Control | Prevents side reactions and maximizes yield. |

| Inert Atmosphere | Protects sensitive compounds from oxidation. |

Synthesis via Nitrile Hydrolysis and Decarboxylation (e.g., from 4-amino-3,5,6-trifluorophthalonitrile)

An alternative synthetic route to this compound involves the hydrolysis of a nitrile group followed by decarboxylation. A suitable starting material for this pathway is 4-amino-3,5,6-trifluorophthalonitrile. This multi-step process offers a different strategic approach to accessing the target molecule.

The first step typically involves the hydrolysis of the nitrile groups to carboxylic acid functionalities. This can be achieved under acidic or basic conditions. chemguide.co.uk For instance, heating the dinitrile in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide will convert the cyano groups into carboxylic acid groups. chemguide.co.uk Subsequent decarboxylation of the resulting phthalic acid derivative, often facilitated by heat, removes one of the carboxyl groups to yield the desired benzoic acid. The amino group can be converted to a hydroxyl group through a Sandmeyer-type reaction or other diazotization-based transformations.

This method provides a versatile platform for the synthesis of various substituted fluorinated benzoic acids by modifying the starting phthalonitrile.

Hydroxylation of Tetrafluorobenzoic Acid Precursors (e.g., 2,3,4,5-tetrafluorobenzoic acid)

The direct hydroxylation of a tetrafluorobenzoic acid precursor, such as 2,3,4,5-tetrafluorobenzoic acid, is another viable synthetic strategy. This approach relies on the principles of nucleophilic aromatic substitution, where a fluorine atom is displaced by a hydroxide ion.

The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. nih.govyoutube.comlibretexts.org The highly electronegative fluorine atoms activate the aromatic ring towards attack by nucleophiles. The presence of the electron-withdrawing carboxyl group further enhances this activation, particularly at the ortho and para positions. When 2,3,4,5-tetrafluorobenzoic acid is treated with a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures, the hydroxide ion attacks the aromatic ring, leading to the substitution of a fluorine atom. youtube.com The regioselectivity of this reaction is a critical consideration, as substitution can potentially occur at different positions. The reaction conditions must be carefully controlled to favor the formation of the desired 2-hydroxy isomer.

| Precursor | Reagent | Product |

| 2,3,4,5-Tetrafluorobenzoic acid | NaOH or KOH | This compound |

Challenges and Mitigation Strategies in Synthesis

The synthesis of this compound is not without its challenges. The high degree of fluorination on the aromatic ring, while imparting desirable properties to the final molecule, also presents significant synthetic hurdles.

One of the primary challenges is controlling the regioselectivity of the hydroxylation step. The presence of multiple fluorine atoms can lead to the formation of a mixture of isomers, making the isolation of the pure desired product difficult and costly. To address this, a deep understanding of the electronic effects of the substituents and careful optimization of reaction conditions are essential.

Another significant challenge is the potential for side reactions, such as decarboxylation of the starting material or product under harsh reaction conditions (e.g., high temperatures and strong bases). Mitigation strategies include the use of milder reaction conditions, shorter reaction times, and the careful selection of reagents and solvents.

Furthermore, the handling of highly fluorinated compounds and corrosive reagents like strong acids and bases requires specialized equipment and safety precautions. The development of more robust and safer synthetic protocols is an ongoing area of research.

| Challenge | Mitigation Strategy |

| Poor Regioselectivity | Precise control of reaction conditions (temperature, stoichiometry), use of directing groups. |

| Side Reactions (e.g., Decarboxylation) | Milder reaction conditions, optimization of reaction time. |

| Handling of Hazardous Materials | Use of appropriate personal protective equipment and engineering controls. |

Byproduct Formation and Strategies for Minimization (e.g., Over-decarboxylation)

The primary challenge in the synthesis of this compound via decarboxylation is controlling the reaction's selectivity to prevent the formation of unwanted byproducts. The main impurities typically arise from incomplete reaction, over-reaction, or side reactions.

Key Byproducts:

Unreacted Starting Material: The precursor, 2-hydroxy-3,4,5,6-tetrafluorobenzoic acid, may remain if the reaction conditions (temperature, time) are insufficient for complete conversion.

Over-decarboxylation Product: Excessive heat or prolonged reaction times can lead to the loss of the carboxylic acid group entirely, a phenomenon known as over-decarboxylation. googleapis.com This results in the formation of the corresponding phenol (B47542). For this synthesis, the primary over-decarboxylation product would be 2,4,5-trifluorophenol . nih.gov

Isomeric Byproducts: In the synthesis of related compounds like 4-hydroxy-2,3,5-trifluorobenzoic acid, the formation of isomeric byproducts is a noted issue. While specific data for the target compound is limited, the potential for rearrangement or non-selective starting material synthesis could lead to other isomers of hydroxy-trifluorobenzoic acid.

Strategies for Minimization:

Minimizing these byproducts requires precise control over the reaction parameters. Decarboxylation of aromatic carboxylic acids is often thermally induced and can be conducted in various media, including water or polar aprotic solvents, sometimes with the aid of catalysts. google.comepo.org

Temperature and Time Optimization: Careful monitoring of the reaction temperature is crucial. Temperatures are typically elevated, often in the range of 100–200°C, but must be carefully controlled to favor the desired mono-decarboxylation without promoting the complete loss of the carboxyl group. epo.org The reaction time must be sufficient for high conversion of the starting material but short enough to limit the formation of the over-decarboxylated phenol.

Catalyst Selection: The use of catalysts, such as copper compounds or specific bases, can facilitate decarboxylation at lower temperatures, potentially increasing selectivity and reducing the risk of over-decarboxylation. epo.orgnih.gov

Controlled pH: For reactions conducted in aqueous media, controlling the pH can be critical. The decarboxylation of 3,4,5,6-tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid, for example, is sensitive to pH, with optimal results often found in a narrow acidic range. googleapis.com

| Byproduct Type | Specific Example | Formation Mechanism | Minimization Strategy |

|---|---|---|---|

| Incomplete Reaction | 2-Hydroxy-3,4,5,6-tetrafluorobenzoic acid | Insufficient reaction time or temperature. | Optimize reaction duration and temperature; monitor reaction progress via HPLC or GC. |

| Over-decarboxylation | 2,4,5-Trifluorophenol | Excessive heat or prolonged reaction time leading to complete loss of the -COOH group. | Strict temperature control; avoid prolonged heating after starting material is consumed. |

| Isomeric Impurities | Other Hydroxy-trifluorobenzoic acid isomers | Rearrangement under harsh conditions or impurities in the starting material. | Use of high-purity starting materials; milder reaction conditions. |

Purification Methodologies for High-Purity Product Isolation (e.g., Recrystallization, Column Chromatography)

Achieving high purity is essential for the use of this compound in subsequent synthetic steps. The acidic nature of the target compound and the structural similarities of potential byproducts guide the choice of purification techniques.

Recrystallization:

Recrystallization is a highly effective and widely used method for purifying solid organic compounds like aromatic carboxylic acids. alfa-chemistry.com The technique relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. ma.edu

Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature. For benzoic acid and its derivatives, common solvents include boiling water, aqueous ethanol, acetic acid, or benzene (B151609). stackexchange.com The choice of solvent must be determined empirically to maximize the recovery of the pure product while leaving impurities dissolved in the mother liquor upon cooling.

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, which can then be isolated by filtration. youtube.com

Column Chromatography:

For separating mixtures of closely related compounds, such as isomers, column chromatography is a powerful tool.

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the separation of polar organic molecules.

Mobile Phase (Eluent): A solvent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used. The polarity of the eluent is optimized to achieve differential migration of the components down the column. The more polar components, such as carboxylic acids, will have a stronger interaction with the silica gel and elute more slowly.

Fluorinated Phases: Specialized fluorinated stationary phases can offer unique selectivity for the separation of fluorine-containing molecules. silicycle.com These phases can exploit fluorous-fluorous interactions to enhance the separation of compounds based on their fluorine content. oup.com

| Methodology | Principle of Separation | Typical Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility of the product and impurities at varying temperatures. | Removal of byproducts with different solubility profiles (e.g., unreacted starting material, over-decarboxylation product). | Proper solvent selection is critical for high recovery and purity. Slow cooling promotes larger, purer crystals. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of structurally similar compounds, such as isomers. | Choice of stationary phase (e.g., silica, fluorinated phase) and optimization of the mobile phase polarity are key. |

Scale-Up Considerations for Laboratory Syntheses

Translating a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges related to safety, efficiency, and cost. archivemarketresearch.com

Heat Management: Decarboxylation reactions are often endothermic but can have exothermic events, and they require significant energy input to maintain high temperatures. On a large scale, efficient heat transfer is critical to ensure a uniform reaction temperature throughout the vessel, preventing localized overheating which could lead to increased byproduct formation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more complex.

Pressure-Rated Equipment: Since many decarboxylation reactions are run at temperatures above the boiling point of the solvent (e.g., water), they must be conducted in sealed, pressure-rated reactors or autoclaves. google.com Scaling up requires larger, more robust equipment capable of safely handling the required pressures and temperatures.

Materials Handling and Safety: Handling large quantities of chemicals, including corrosive acids or bases and flammable organic solvents, requires stringent safety protocols and specialized equipment. The potential for generating gaseous byproducts (primarily CO₂) must be managed with appropriate venting systems to prevent pressure buildup.

Process Control and Automation: On a larger scale, manual control of reaction parameters becomes impractical. Automated systems for monitoring and controlling temperature, pressure, and reagent addition are necessary to ensure consistency, safety, and optimal yield.

Downstream Processing: Isolation and purification methods must also be scalable. For instance, laboratory-scale extractions in separatory funnels may be replaced with industrial-scale liquid-liquid extraction units. Filtration and drying equipment must be appropriately sized to handle larger volumes of product. The economic and environmental impact of solvent usage also becomes a more significant factor, often necessitating solvent recovery and recycling systems.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Hydroxy 3,5,6 Trifluorobenzoic Acid

Intrinsic Chemical Transformations

The intrinsic reactivity of 2-Hydroxy-3,5,6-trifluorobenzoic acid is characterized by transformations involving its primary functional groups: the hydroxyl and carboxyl moieties.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound, being attached to an aromatic ring, exhibits phenolic character. Direct nucleophilic substitution of this hydroxyl group is generally difficult due to the strong carbon-oxygen bond, which possesses partial double bond character arising from resonance with the aromatic ring. However, under specific conditions, this group can be converted into a better leaving group to facilitate substitution.

For instance, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a strong nucleophile can then lead to the displacement of the sulfonate group. Another approach involves the use of reagents like diethylaminosulfur trifluoride (DAST), which can convert hydroxyl groups into fluorine atoms. nih.gov

While specific studies on this compound are limited, analogous reactions with other phenolic compounds suggest that etherification is a more common transformation. For example, methylation of the hydroxyl group to form a methoxy (B1213986) group can be achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.comgoogle.com This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Table 1: Potential Substitution Reactions of the Hydroxyl Group

| Reagent(s) | Product Type | General Reaction |

| Alkyl halide (e.g., CH₃I) / Base | Ether | Ar-OH → Ar-OR |

| Diethylaminosulfur trifluoride (DAST) | Fluoro derivative | Ar-OH → Ar-F |

| Tosyl chloride / Pyridine | Tosylate ester | Ar-OH → Ar-OTs |

Note: This table represents potential reactions based on the general reactivity of phenolic hydroxyl groups and may not reflect experimentally verified outcomes for this compound.

Oxidation and Reduction Potentials and Corresponding Products

The phenolic hydroxyl group can be susceptible to oxidation, potentially forming quinone-like structures under harsh oxidizing conditions. However, the presence of multiple electron-withdrawing fluorine atoms would likely make the aromatic ring more resistant to oxidation compared to unsubstituted phenol (B47542) or salicylic (B10762653) acid.

The carboxylic acid group is generally resistant to further oxidation. Conversely, reduction of the carboxylic acid group to a primary alcohol (a hydroxymethyl group) would require strong reducing agents such as lithium aluminum hydride (LiAlH₄). It is important to note that such powerful reducing agents might also affect other parts of the molecule.

Reduction of the aromatic ring itself (hydrogenation) is also a possibility under catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium or platinum catalyst). google.com This would result in the formation of a substituted cyclohexanecarboxylic acid. The specific conditions would determine the extent of reduction.

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for benzoic acid and its derivatives, often requiring high temperatures. The presence of the ortho-hydroxyl group in this compound can facilitate this process.

A relevant analogue is the decarboxylation of 3,5,6-trifluoro-4-hydroxyphthalic acid, which upon heating in water at 140°C in a sealed tube, yields 2,4,5-trifluoro-3-hydroxybenzoic acid. google.com This suggests that thermal decarboxylation in an aqueous medium is a plausible pathway for this compound. The reaction likely proceeds through a cyclic transition state involving the ortho-hydroxyl group, which stabilizes the intermediate carbanion formed upon CO₂ loss.

For other fluorinated phthalic acids, decarboxylation has been achieved by heating in a polar aprotic solvent, sometimes in the presence of a copper catalyst. google.com These conditions could potentially be applied to induce the decarboxylation of this compound to yield 2,4,5-trifluorophenol.

Impact of Fluorine Substituents on Aromatic Reactivity

The three fluorine atoms on the aromatic ring of this compound have a profound impact on its chemical reactivity due to their strong electronic effects.

Electronic Effects of Fluorine on the Aromatic Ring

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring towards the fluorine atoms. The presence of three fluorine atoms significantly depletes the electron density of the benzene (B151609) ring, making it more electrophilic and less susceptible to electrophilic aromatic substitution.

Conversely, fluorine, like other halogens, possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance, exerting a weak electron-donating mesomeric effect (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, this +M effect is significantly weaker than the -I effect.

The net result is that the fluorine atoms act as strong deactivating groups on the aromatic ring, reducing its reactivity towards electrophiles. This deactivation also increases the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated counterparts, due to the stabilization of the corresponding conjugate bases (carboxylate and phenoxide ions) by the inductive effect of the fluorine atoms.

Influence on Aromatic Nucleophilic Substitution Reactions

Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and thus susceptible to nucleophilic attack. This process is known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the three fluorine atoms act as strong electron-withdrawing groups. This effect is most pronounced when these groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the reaction intermediate. masterorganicchemistry.com The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, typically a halide ion. pressbooks.pub

The reactivity of this compound in SNAr reactions is greatly enhanced by the cumulative electron-withdrawing effect of the three fluorine atoms, which stabilizes the anionic Meisenheimer intermediate. masterorganicchemistry.compressbooks.pub While the hydroxyl group is generally an activating group for electrophilic substitution, its phenoxide form (under basic conditions) can act as an electron-donating group, potentially reducing the ring's susceptibility to nucleophilic attack. However, the powerful inductive effects of the three fluorine atoms are expected to dominate, making the compound a viable substrate for SNAr reactions.

| Structural Feature | Effect on Aromatic Ring | Influence on SNAr Reactivity | Mechanism of Influence |

|---|---|---|---|

| Three Fluorine Atoms | Strongly Electron-Withdrawing (-I Effect) | Activating | Stabilizes the negatively charged Meisenheimer complex intermediate. pressbooks.pub |

| Carboxyl Group (-COOH) | Electron-Withdrawing | Activating | Enhances the electron deficiency of the ring and stabilizes the intermediate. |

| Hydroxyl Group (-OH) | Electron-Withdrawing (-I Effect), Electron-Donating (+R Effect) | Weakly Deactivating/Activating | Inductive effect activates, but resonance effect can be deactivating. Overall influence is minor compared to fluorine atoms. |

| Phenoxide Group (-O-) (under basic conditions) | Strongly Electron-Donating (+R Effect) | Deactivating | Increases electron density on the ring, making it less favorable for nucleophilic attack. |

Modulation of Carboxylic Acid Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring that can stabilize this negative charge will increase the acidity, resulting in a lower pKa value.

The acidity of this compound is significantly increased compared to benzoic acid due to two main electronic effects:

Inductive Effect (-I): The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge of the conjugate base, thereby increasing acidity.

Ortho Effect: The hydroxyl group at the ortho position (C2) can form an intramolecular hydrogen bond with the adjacent carboxylate group. This chelation stabilizes the conjugate base, making the parent acid more willing to donate its proton and thus increasing its acidity. This is a phenomenon common to ortho-substituted benzoic acids.

| Compound | pKa Value | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Benzoic acid | 4.20 oup.com | Baseline reference. |

| 2-Hydroxybenzoic acid | 2.97 oup.com | Intramolecular H-bonding (ortho effect) stabilizes conjugate base. |

| 4-Hydroxybenzoic acid | 4.48 oup.com | Electron-donating resonance effect destabilizes conjugate base. |

| 4-Fluorobenzoic acid | 4.14 stackexchange.com | Electron-withdrawing inductive effect is partially offset by electron-donating resonance effect. |

| 2,4,6-Trihydroxybenzoic acid | 1.68 oup.com | Multiple H-bonding opportunities and inductive effects. |

| This compound | Estimated to be low | Strong inductive effect from three fluorine atoms combined with intramolecular H-bonding. |

Detailed Mechanistic Investigations

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies of SNAr reactions typically show that the reaction follows second-order kinetics, being first-order with respect to both the aromatic substrate and the nucleophile. The rate law is generally expressed as:

Rate = k[Aryl Halide][Nucleophile]

The rate-determining step in the addition-elimination mechanism is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com This step involves the disruption of the ring's aromaticity and is therefore energetically costly. The stability of this intermediate directly influences the reaction rate. For this compound, the rate of nucleophilic substitution would be significantly accelerated by the three fluorine atoms, which provide substantial stabilization for the anionic intermediate. While specific kinetic data for this exact molecule are sparse, research on related polyfluoroaromatic compounds confirms that increasing the degree of fluorination enhances reaction rates with nucleophiles.

Identification and Characterization of Reaction Intermediates

The key intermediate in the SNAr pathway for this compound is the Meisenheimer complex. This is a non-aromatic, negatively charged cyclohexadienyl anion. pressbooks.pubnih.gov The negative charge is delocalized through the π-system of the ring and is effectively stabilized by the powerful electron-withdrawing fluorine atoms and the carboxyl group.

Characterization of these intermediates can be challenging due to their often transient nature. However, in cases with highly stabilized systems, they can be detected and characterized using spectroscopic methods such as NMR and UV-Vis spectroscopy. For polyfluoroaromatic compounds, the formation of the Meisenheimer complex is a well-established mechanistic feature, even if the intermediate itself is not always directly observable. nih.gov Recent studies have also provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate, although the two-step addition-elimination pathway is still widely accepted for highly activated systems. nih.gov

Probing Catalytic Mechanisms in Polyfluorobenzoic Acid Chemistry

The chemistry of polyfluorobenzoic acids can be influenced by various catalytic processes. For instance, SNAr reactions can be catalyzed by phase-transfer catalysts, which facilitate the transport of the nucleophile into an organic phase where the aromatic substrate is dissolved.

Furthermore, the functional groups on this compound can themselves participate in catalytic processes. The carboxylic acid moiety can act as a Brønsted acid catalyst in certain organic reactions. The synthesis of polymeric catalysts can involve the functionalization of aromatic acids, such as through sulfonation, to create active sites. nih.gov While this compound is not typically used as a catalyst itself, its derivatives can be employed in the synthesis of more complex molecules, such as immunoadjuvants, where the reaction may involve a nucleophilic substitution on a polymer backbone. ossila.com The high acidity and potential for coordination also suggest that its derivatives could serve as ligands in organometallic catalysis.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3,5,6 Trifluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structure of 2-Hydroxy-3,5,6-trifluorobenzoic acid in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹⁹F nuclei, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the hydroxyl, carboxylic acid, and aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as intramolecular hydrogen bonding.

The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The phenolic hydroxyl proton signal is also expected to be a singlet, with its chemical shift influenced by the solvent and concentration, but generally appearing between 5 and 8 ppm.

The sole aromatic proton, located at the C4 position, would likely appear as a multiplet due to coupling with the adjacent fluorine atoms at C3 and C5. The precise chemical shift and multiplicity would be dependent on the magnitudes of the respective coupling constants.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Hydroxyl (-OH) | 5.0 - 8.0 | Singlet |

| Aromatic (C4-H) | 7.0 - 7.5 | Multiplet |

The ¹⁹F NMR spectrum provides crucial information about the three fluorine atoms attached to the aromatic ring. Due to their different chemical environments, the fluorine atoms at positions 3, 5, and 6 are expected to be non-equivalent, giving rise to three distinct signals.

The chemical shifts of these fluorine nuclei will be influenced by the electronic effects of the hydroxyl and carboxyl groups. Furthermore, spin-spin coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between the fluorine and hydrogen atoms (¹⁹F-¹H coupling) will lead to complex splitting patterns. For instance, the fluorine at C3 would couple to the aromatic proton at C4 and the fluorine at C5. Similarly, the fluorine at C5 would couple to the aromatic proton at C4 and the fluorines at C3 and C6. The fluorine at C6 would primarily couple with the fluorine at C5. Analysis of these coupling constants can provide valuable information about the through-bond and through-space interactions within the molecule.

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Interactions |

|---|---|---|

| F-3 | -130 to -140 | C4-H, F-5 |

| F-5 | -150 to -160 | C4-H, F-3, F-6 |

| F-6 | -140 to -150 | F-5 |

While one-dimensional ¹H and ¹⁹F NMR provide fundamental information, multidimensional NMR techniques are invaluable for the unambiguous assignment of all signals and the complete elucidation of the molecular structure. researchgate.net Techniques such as COSY (Correlation Spectroscopy) can establish ¹H-¹H coupling networks, although in this specific molecule with a single aromatic proton, its utility would be limited.

More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating the proton and fluorine signals with their attached carbon atoms (¹³C). An HSQC experiment would directly link the aromatic proton to the C4 carbon. An HMBC experiment would reveal longer-range couplings, for example, between the aromatic proton and carbons C3, C5, and the carboxyl carbon, as well as correlations between the fluorine atoms and adjacent carbon atoms. These experiments are critical for confirming the substitution pattern on the aromatic ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. researchgate.net These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. ijtsrd.com

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carboxylic acid and hydroxyl functional groups.

The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the IR spectrum, ranging from 2500 to 3300 cm⁻¹, due to strong intermolecular hydrogen bonding which forms a dimeric structure. The C=O stretching of the carboxyl group is expected to give a strong, sharp band in the IR spectrum, typically around 1700-1730 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid could influence the position of this band.

The phenolic O-H stretching vibration is expected to appear as a sharper band around 3200-3600 cm⁻¹ in the IR spectrum. The C-O stretching of the phenol (B47542) and carboxylic acid groups will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

The C-F stretching vibrations are expected to give rise to strong absorptions in the IR spectrum in the region of 1100-1400 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong (IR) |

| O-H Stretch (Phenolic) | 3200 - 3600 | Sharp, Medium (IR) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp (IR) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium (IR & Raman) |

| C-F Stretch | 1100 - 1400 | Strong (IR) |

| C-O Stretch | 1200 - 1400 | Medium (IR) |

Density Functional Theory (DFT) calculations have become an indispensable tool for the analysis and interpretation of vibrational spectra of complex molecules. researchgate.netresearchgate.net By employing computational methods, it is possible to calculate the theoretical vibrational frequencies and intensities for this compound. nih.govresearchgate.netekb.eg

These theoretical predictions can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. ijtsrd.com DFT calculations can also help to distinguish between different possible conformers of the molecule and to understand the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net For substituted benzoic acids, computational studies have shown good agreement between calculated and experimental vibrational spectra, making DFT a reliable method for the detailed vibrational analysis of this compound. researchgate.netnih.gov

In-Depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the chemical compound this compound, also known as 3,5,6-trifluorosalicylic acid. Consequently, the detailed analysis requested for an article focusing on its advanced spectroscopic and structural characterization cannot be provided at this time.

The specific data required to populate the outlined sections—including high-resolution mass spectrometry for exact mass confirmation, tandem mass spectrometry for fragmentation analysis, and X-ray crystallography for molecular geometry, hydrogen bonding networks, and π-stacking interactions—are not present in the accessed scientific records.

While research exists for structurally similar compounds, such as other halogenated benzoic or salicylic (B10762653) acids, the strict requirement to focus solely on this compound prevents the use of analogous data. Extrapolating findings from related molecules would not provide the scientifically accurate and specific information required for the requested article.

Further research or de novo analytical studies on this compound would be necessary to generate the data required for a comprehensive report on its mass spectrometry and crystallographic characteristics. Without peer-reviewed and published experimental results, it is not possible to fulfill the request for a detailed article based on the provided outline.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in the analytical workflow of this compound, providing essential data on its purity and confirming its chemical identity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer distinct advantages and are tailored to the specific physicochemical properties of the analyte.

Gas Chromatography (GC) Performance and Parameters

Due to the low volatility of this compound, which contains both a polar hydroxyl and a carboxylic acid group, direct GC analysis is challenging. Therefore, a derivatization step is imperative to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. The most common derivatization techniques for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups, are silylation, acylation, and alkylation (esterification). libretexts.orggcms.czresearchgate.net

A prevalent method involves silylation, where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. colostate.edu Another approach is esterification to form alkyl esters, which are more volatile. gcms.cz For instance, derivatization of fluorobenzoic acids with BF3·MeOH has been successfully employed. researchgate.net

Following derivatization, the resulting compound can be analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS) for definitive identification. The mass spectrometer detects the derivatized this compound, and its fragmentation pattern provides structural information, confirming the identity of the original molecule.

A typical GC-MS analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of the derivatized analyte from any impurities or by-products of the derivatization reaction.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography, particularly in the reversed-phase mode, is a powerful technique for the analysis of polar aromatic compounds like this compound. This method allows for the direct analysis of the compound without the need for derivatization.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. For polar analytes, a C18 column is a common and effective choice for the stationary phase. researchgate.netjapsonline.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds like carboxylic acids. Acidifying the mobile phase with agents like acetic acid, formic acid, or trifluoroacetic acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reversed-phase column. nih.govfrontiersin.org

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. pan.olsztyn.plekb.eg Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. americanlaboratory.com For this compound, the optimal detection wavelength would be determined by acquiring its UV spectrum.

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm (based on typical absorbance for phenolic acids) |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 3,5,6 Trifluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-Hydroxy-3,5,6-trifluorobenzoic acid, methods like Density Functional Theory (DFT) are employed to model its behavior at the electronic level.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Primary Atomic Contribution | Implied Reactivity |

|---|---|---|---|

| HOMO | High | Phenyl Ring, -OH, -COOH | Nucleophilic / Electron Donor |

| LUMO | Low | Phenyl Ring, -COOH | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | Moderate | - | Chemical Stability / Reactivity |

Note: This table is illustrative, based on theoretical principles and data from analogous compounds.

Energetic Profiles and Conformational Analysis

The presence of rotatable bonds—specifically around the carboxyl (-COOH) and hydroxyl (-OH) groups—means that this compound can exist in several conformations. Conformational analysis involves calculating the potential energy surface of the molecule as a function of its dihedral angles to identify the most stable (lowest energy) conformers.

For fluorinated benzoic acids, a key feature is the dihedral angle between the plane of the carboxyl group and the plane of the aromatic ring. In the crystal structure of a similar compound, 2,4,6-trifluorobenzoic acid, this angle was found to be 38.17°. nih.gov Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid in this compound is highly probable. This interaction would significantly stabilize a planar conformation where both functional groups are oriented towards each other, restricting their rotation and defining the molecule's preferred shape. Theoretical calculations would involve systematically rotating the C-C and C-O bonds and calculating the energy at each step to map the potential energy surface and identify the global minimum corresponding to this hydrogen-bonded structure.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These predicted frequencies, once scaled to account for systematic errors in the computational method, can be compared with experimental FTIR and FT-Raman spectra to assign specific vibrational modes to observed peaks. orientjchem.org

For this compound, characteristic vibrational modes would include:

O-H stretching: From both the hydroxyl and carboxylic acid groups, expected in the 2500-3300 cm⁻¹ region, likely broadened due to hydrogen bonding.

C=O stretching: Of the carbonyl group in the carboxylic acid, typically a strong absorption around 1700-1750 cm⁻¹.

C-F stretching: Strong absorptions expected in the 1100-1400 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ range.

Predicting the UV-Visible spectrum involves calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These calculations help interpret experimental spectra and understand the electronic transitions responsible for light absorption.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations model the behavior of a molecule over time, providing insights into its dynamic nature and its interactions with the surrounding environment, such as a solvent. An MD simulation would track the movements of every atom in this compound and surrounding solvent molecules (e.g., water) over a period of nanoseconds or longer.

This approach allows for a thorough exploration of the molecule's conformational landscape in solution, revealing the relative populations of different conformers and the energy barriers for transitioning between them. Furthermore, MD simulations are invaluable for studying solvent interactions. They can quantify the structure and stability of the hydration shell around the molecule, identifying key hydrogen bonding patterns between the solute's hydroxyl and carboxyl groups and the surrounding water molecules. This information is critical for understanding the compound's solubility and how its structure is influenced by an aqueous environment.

In Silico Docking and Molecular Target Prediction (for Mechanistic Studies)

To investigate the potential biological activity of this compound, computational docking and target prediction methods are employed. mdpi.com These in silico techniques screen the compound against databases of known protein structures to identify potential binding partners. mdpi.com

The process involves:

Target Fishing: Using the structure of this compound as a query, algorithms search for proteins with binding sites that are sterically and electrostatically complementary to the molecule.

Molecular Docking: Once potential protein targets are identified, molecular docking is used to predict the preferred binding orientation and affinity of the compound within the protein's active site. The docking algorithm samples many possible poses and scores them based on a scoring function that estimates the free energy of binding.

Given that related fluorinated compounds have shown inhibitory activity against enzymes like protein farnesyltransferase and geranylgeranyltransferase, these or similar enzymes could be prioritized as potential targets for docking studies. ossila.com A successful docking simulation would reveal specific interactions, such as hydrogen bonds between the compound's hydroxyl/carboxyl groups and amino acid residues, or hydrophobic interactions involving the fluorinated ring, providing a hypothesis for the mechanism of action at the molecular level. nih.gov

Table 2: Illustrative Docking Study Protocol for this compound

| Step | Description | Key Parameters | Predicted Outcome |

|---|---|---|---|

| 1. Ligand Preparation | Generate 3D coordinates, assign partial charges, and identify rotatable bonds for the compound. | Gasteiger charges, AM1-BCC charge model | A flexible 3D model of the ligand. |

| 2. Target Selection | Identify a potential protein target (e.g., Protein Farnesyltransferase) from a database (PDB). | PDB ID, Biological relevance | A validated protein structure. |

| 3. Binding Site Definition | Define the grid box for docking calculations, typically centered on the known active site. | Grid center coordinates, Box dimensions | The search space for the docking algorithm. |

| 4. Docking Simulation | Run the docking algorithm (e.g., AutoDock) to predict binding poses. | Lamarckian Genetic Algorithm, Number of runs | A set of ranked binding poses. |

| 5. Analysis | Analyze the top-ranked pose for binding energy and specific molecular interactions. | Binding energy (kcal/mol), Hydrogen bonds, Hydrophobic contacts | A plausible binding mode and an estimate of binding affinity. |

Note: This table outlines a general, hypothetical procedure for an in silico docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed to guide the design of more potent analogs.

The QSAR process involves:

Data Collection: Assembling a dataset of derivatives with measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encodes its structural, physicochemical, and electronic properties.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation that relates the descriptors to the observed activity.

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

For derivatives of this compound, relevant descriptors would likely include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity parameters (e.g., LogP), which would be heavily influenced by the number and position of fluorine atoms and other substituents.

Table 3: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic arrangement and branching |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity |

Mechanistic Studies of Biological Interactions of 2 Hydroxy 3,5,6 Trifluorobenzoic Acid Derivatives

Enzyme Inhibition and Modulation Mechanisms

The introduction of fluorine atoms into the benzoic acid scaffold can significantly alter its electronic properties and binding affinities, leading to potent and selective interactions with various enzymes.

Interaction with Cholinesterase Enzymes (e.g., AChE, BChE)

Derivatives of fluorobenzoic acids have emerged as significant inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. nih.gov A study on a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives incorporating 2-fluorobenzoic acid or 3-fluorobenzoic acid moieties demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The inhibitory potency of these compounds was found to be greater than that of the reference drug, tacrine. nih.gov Kinetic analysis of the most active compound from this series revealed its mechanism of action against AChE. nih.gov Notably, a majority of the synthesized derivatives exhibited a preference for inhibiting BChE over AChE. nih.gov This selective inhibition of BChE is considered a valuable therapeutic strategy in the context of Alzheimer's disease, as BChE levels are known to increase in patients as the disease progresses. mdpi.comresearchgate.net The development of cholinesterase inhibitors is a key approach for treating dementia and other conditions linked to diminished cholinergic signaling. nih.gov

The mechanism of cholinesterase inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The structure of the inhibitor, including the presence and position of fluorine atoms, can influence its binding affinity and selectivity for either AChE or BChE. nih.gov

Modulation of d-Amino Acid Oxidases by Related Fluorobenzoic Acids

Benzoic acid and its derivatives are known to be competitive inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme that plays a crucial role in the metabolism of D-amino acids in the central nervous system. sci-hub.senih.govfrontiersin.org The inhibition of DAAO by these compounds is reversible and competitive with the D-amino acid substrate. sci-hub.se

The inhibitory effect is primarily due to the interaction of the carboxylate group of the benzoic acid derivative with the protein component of the enzyme, rather than the flavin-nucleotide prosthetic group. sci-hub.se The nature and position of substituents on the benzene (B151609) ring influence the inhibitory potency. sci-hub.se While specific studies on 2-hydroxy-3,5,6-trifluorobenzoic acid are not detailed in the provided results, the established inhibitory action of monosubstituted benzoic acids suggests that fluorinated derivatives would also modulate DAAO activity. sci-hub.senih.gov The development of DAAO inhibitors is an active area of research, particularly for therapeutic applications in conditions like schizophrenia, where D-serine levels are implicated. nih.gov

Engineering Cytochrome P450 Monooxygenases for Aromatic Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a versatile family of enzymes capable of catalyzing the oxidation of a wide range of substrates, including aromatic compounds. nih.govnih.gov However, the aromatic hydroxylation of stable molecules like fluorobenzenes presents a significant challenge. nih.govacs.org

Research has focused on engineering CYP enzymes, such as CYP199A4 from Rhodopseudomonas palustris, to improve their ability to hydroxylate aromatic rings. nih.govnih.gov While the wild-type CYP199A4 can bind para-substituted benzoic acids, it does not efficiently oxidize substrates like 4-phenylbenzoic acid or 4-halobenzoic acids. nih.govresearchgate.net This is attributed to the distinct and more demanding geometric requirements for aromatic hydroxylation compared to aliphatic hydroxylation. researchgate.net

Protein engineering efforts have shown that specific mutations in the active site can enable or enhance aromatic hydroxylation. For instance, the F182L mutant of CYP199A4 was able to catalyze the oxidation of 4-phenylbenzoic acid, producing hydroxylated metabolites. nih.govnih.gov Molecular dynamics simulations indicated that this mutation allows the substrate's phenyl ring to adopt a more productive geometry for oxidation to occur. nih.govnih.gov Studies involving 4-fluorobenzoic acid in microsomal incubations have also been conducted to understand the mechanisms of cytochrome P450-catalyzed aromatic ring hydroxylation, including the "NIH shift" phenomenon. acs.org These studies highlight the potential for engineered P450 enzymes to be used in the synthesis of hydroxylated fluorobenzoic acid derivatives. nih.gov

Antioxidant Mechanisms of Action and Related Bioactivity

Hydroxybenzoic acids are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical. nih.gov

The number and position of hydroxyl groups on the aromatic ring are crucial determinants of antioxidant activity. nih.gov Generally, a higher number of hydroxyl groups correlates with increased radical scavenging capacity. nih.gov The relative positions of these groups also play a significant role; for instance, compounds with hydroxyl groups in the meta-position, such as 3,5-dihydroxybenzoic acid, have shown high antioxidant activity. nih.gov

Cellular Pathway Investigations

Impact on Cellular Viability and Proliferation (e.g., PBMC, neuroblastoma, hepatocarcinoma cells)

Derivatives of hydroxybenzoic acids have been investigated for their effects on the viability and proliferation of various cell types, including cancer cells. While direct studies on this compound are not extensively documented in the provided search results, research on related compounds provides insights into their potential cellular effects.

In the context of neuroblastoma , a common pediatric solid tumor, various therapeutic strategies targeting cell proliferation have been explored. nih.gov Studies have shown that inhibiting key signaling pathways can decrease neuroblastoma cell viability. nih.gov For instance, the inhibition of focal adhesion kinase (FAK) has been shown to reduce neuroblastoma cell proliferation. nih.gov While not directly linked to fluorobenzoic acids, these studies highlight the types of cellular pathways that could be modulated by small molecule inhibitors.

Regarding hepatocarcinoma cells , research has demonstrated the cytotoxic effects of various synthetic derivatives. nih.govconicet.gov.ar For example, derivatives of levoglucosenone (B1675106) have been shown to induce cell death in human hepatocarcinoma cell lines like Huh-7 and HepG2. conicet.gov.ar One such derivative exhibited cytotoxic activity comparable to the chemotherapy drug cisplatin. nih.gov Another study on a cyclohexanone (B45756) derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), reported selective cytotoxic effects against HepG2 cells with an IC50 value of 4.77 ± 0.61 µM, while being significantly less toxic to normal fibroblast cells. upm.edu.my

Although there is a lack of specific data on the impact of this compound on peripheral blood mononuclear cells (PBMCs), it is known that some cholinesterase inhibitors can modulate inflammatory responses in these cells. nih.gov

The collective findings suggest that hydroxybenzoic acid scaffolds and their derivatives are a promising area for the development of new therapeutic agents that can modulate key cellular pathways involved in cell viability and proliferation.

Prevention of Aβ-Induced Cytotoxicity

Currently, there is no publicly available scientific literature detailing the role of this compound or its derivatives in the prevention of Amyloid-beta (Aβ)-induced cytotoxicity.

Modulation of Cytokine Production (e.g., IL-15, TNF-α)

Information regarding the specific effects of this compound on the production or modulation of cytokines such as Interleukin-15 (IL-15) and Tumor Necrosis Factor-alpha (TNF-α) is not available in the current body of scientific research.

Antimicrobial Activity Mechanisms and Fluorine's Contribution to Stability

The introduction of fluorine atoms into therapeutic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly improve the metabolic stability and bioavailability of a compound. In the context of antimicrobial agents, strategic fluorination can lead to enhanced biological activity.

The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes in the liver. This increased metabolic stability can prolong the compound's half-life and its therapeutic effect. Furthermore, fluorine can alter the electronic properties of a molecule, affecting its acidity (pKa) and lipophilicity. These changes can improve a drug's ability to permeate bacterial cell membranes, thereby increasing its efficacy. For example, the presence of a fluorine atom in the C-6 position of quinolone antibiotics is known to significantly enhance their antibacterial activity by improving gyrase-complex binding.

While specific minimum inhibitory concentration (MIC) data for this compound against various bacterial strains are not detailed in available literature, the principles of fluorine's contribution suggest that its antimicrobial properties are likely enhanced by the trifluoro-substitution on the salicylic (B10762653) acid scaffold.

Plant Growth Bioactivity and Phytochemical Characterization in Extracts

There is no scientific evidence to suggest that this compound is a naturally occurring phytochemical. Studies on benzoic acid derivatives isolated from plant sources, such as those from the Piper genus, have shown antifungal and phytotoxic activities. However, these studies have not identified fluorinated benzoic acids as natural constituents. This compound is considered a synthetic compound, and therefore, information on its phytochemical characterization in plant extracts is not applicable.

Analytical Method Development and Validation for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective determination of fluorinated benzoic acids. researchgate.net The development of LC-MS/MS methods for compounds like 2-Hydroxy-3,5,6-trifluorobenzoic acid involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters